5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate
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Overview
Description
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate is a complex organic compound that features a thiophene ring, a methoxybenzoate group, and a prop-2-enoyl linkage
Preparation Methods
The synthesis of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate typically involves several steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The final step involves coupling the thiophene derivative with the methoxybenzoate group using reagents such as phosphorus pentasulfide (P4S10) or other sulfurizing agents.
Chemical Reactions Analysis
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate undergoes various chemical reactions:
Scientific Research Applications
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in anti-inflammatory and anticancer therapies.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate can be compared with other thiophene derivatives:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5S/c1-25-16-7-5-15(6-8-16)22(24)27-21-14-17(26-2)9-11-19(21)20(23)12-10-18-4-3-13-28-18/h3-14H,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLOYIWCWFEUOL-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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